Scientific databases like PubChem and SciFinder can be helpful resources for delving deeper. These platforms allow for structure-based searches and may reveal research articles or patents mentioning 2-Fluoro-4-(trifluoromethyl)phenol.
2-Fluoro-4-(trifluoromethyl)phenol is an aromatic compound characterized by a phenolic structure with a fluorine atom and a trifluoromethyl group attached to the benzene ring. Its molecular formula is C7H4F4O, and it exhibits unique physical and chemical properties due to the presence of multiple fluorine atoms, which enhance its stability and reactivity in various chemical environments. This compound is notable for its applications in pharmaceuticals and agrochemicals, where its fluorinated structure can impart desirable biological activity.
The biological activity of 2-fluoro-4-(trifluoromethyl)phenol has been explored in various studies. It exhibits:
Several methods have been developed for synthesizing 2-fluoro-4-(trifluoromethyl)phenol:
2-Fluoro-4-(trifluoromethyl)phenol finds applications in various fields:
Interaction studies involving 2-fluoro-4-(trifluoromethyl)phenol have focused on its potential as an inhibitor or modulator of various biological pathways. These studies typically examine:
Such studies are essential for understanding its role in medicinal chemistry and drug design
Several compounds share structural similarities with 2-fluoro-4-(trifluoromethyl)phenol. Here are some notable examples: The uniqueness of 2-fluoro-4-(trifluoromethyl)phenol lies in its combination of both fluorine and trifluoromethyl groups, which significantly influence its chemical behavior and biological activity compared to similar compounds. This distinctive feature enhances its utility in various applications, particularly in pharmaceuticals and agrochemicals .Compound Name Structure Description Unique Features 4-Trifluoromethylphenol Similar phenolic structure without fluorine at position 2 Lacks the additional fluorine atom, affecting reactivity 2-Fluoro-4-nitrophenol Contains a nitro group instead of trifluoromethyl Exhibits different biological activities due to nitro group 2-Chloro-4-(trifluoromethyl)phenol Chlorine substituent instead of fluorine at position 2 Different reactivity profile due to chlorine presence
2-Fluoro-4-(trifluoromethyl)phenol is an aromatic compound with the molecular formula C7H4F4O and a molecular weight of 180.10 g/mol [1]. The compound features a phenol ring substituted with a fluorine atom at the ortho position (C-2) and a trifluoromethyl group at the para position (C-4) [2]. This arrangement of substituents creates a unique electronic distribution across the molecule, influencing its physical and chemical properties [3].
The molecular structure consists of a planar aromatic ring with the hydroxyl group at position 1, fluorine atom at position 2, and trifluoromethyl group at position 4 [1] [4]. The bond lengths for C-F bonds typically range from 1.35 to 1.38 Å, while the C-CF3 bond length is approximately 1.50-1.52 Å, and the C-O bond length is 1.36-1.38 Å [5]. These bond parameters are consistent with those observed in similar fluorinated phenol derivatives [4].
Conformational analysis reveals that 2-fluoro-4-(trifluoromethyl)phenol predominantly exists in a planar conformation, where both the hydroxyl group and the trifluoromethyl group lie in the same plane as the aromatic ring [4]. This planar conformation is the most energetically favorable, with a calculated population of approximately 92% at room temperature (298K) [5]. Two additional conformers have been identified: one with the hydroxyl group rotated out of the plane (population ~2%), and another with the trifluoromethyl group rotated (population ~6%) [5].
The relative energies of these conformers are:
The planar conformation is stabilized by intramolecular interactions, particularly the electronic effects between the fluorine atom and the hydroxyl group [4]. The presence of the electron-withdrawing fluorine atom and trifluoromethyl group significantly influences the electron density distribution around the aromatic ring, affecting the acidity of the phenolic hydroxyl group [2] [5].
The infrared spectrum of 2-fluoro-4-(trifluoromethyl)phenol exhibits several characteristic absorption bands that can be used for its identification [5]. The most prominent features in the infrared spectrum are associated with the functional groups present in the molecule, including the phenolic hydroxyl group, the aromatic ring, and the fluorine-containing substituents [5] [6].
Table 1: Infrared Spectroscopy Characteristics for 2-Fluoro-4-(trifluoromethyl)phenol
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (phenolic) | 3200-3550 | Strong, Broad | Phenolic OH stretching |
| C-H aromatic stretch | 3000-3100 | Medium | Aromatic C-H stretching |
| C-C aromatic stretch | 1550-1700 | Medium | Aromatic C=C stretching |
| C-O stretch | 1310-1390 | Strong | C-O stretching in phenol |
| CF3 stretch (asymmetric) | 1100-1200 | Strong | Asymmetric CF3 stretching |
| CF3 stretch (symmetric) | 1150-1250 | Strong | Symmetric CF3 stretching |
| C-F stretch | 1000-1300 | Strong | C-F bond vibrations |
| Aromatic ring breathing | 800-900 | Medium | Ring deformation |
| C-H out-of-plane bending | 680-860 | Strong | Aromatic C-H out-of-plane bending |
The phenolic O-H stretching vibration appears as a strong, broad band in the region of 3200-3550 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups [6] [7]. The C-F stretching vibrations are observed in the range of 1000-1300 cm⁻¹, while the trifluoromethyl group shows characteristic asymmetric and symmetric stretching bands at 1100-1200 cm⁻¹ and 1150-1250 cm⁻¹, respectively [5] [7].
The aromatic C=C stretching vibrations appear in the region of 1550-1700 cm⁻¹, and the C-H stretching vibrations of the aromatic ring are observed at 3000-3100 cm⁻¹ [6] [8]. The C-O stretching vibration of the phenolic group is found in the range of 1310-1390 cm⁻¹ [8]. These spectral features provide a distinctive fingerprint for the identification of 2-fluoro-4-(trifluoromethyl)phenol [5].
Mass spectrometry provides valuable information for the structural identification of 2-fluoro-4-(trifluoromethyl)phenol through its characteristic fragmentation pattern [9]. The electron ionization mass spectrum shows a molecular ion peak at m/z 180, corresponding to the molecular weight of the compound [9]. This molecular ion undergoes various fragmentation processes, yielding a distinctive pattern of fragment ions [10].
Table 2: Mass Spectrometry Fragmentation Patterns for 2-Fluoro-4-(trifluoromethyl)phenol
| Fragment m/z | Relative Intensity (%) | Fragment Identity | Fragmentation Process |
|---|---|---|---|
| 180 | 100 | M⁺- (molecular ion) | Molecular ion |
| 161 | 85 | [M-F]⁺ | Loss of fluorine |
| 131 | 45 | [M-CF3]⁺ | Loss of trifluoromethyl |
| 111 | 25 | [M-CF3-HF]⁺ | Loss of CF3 and HF |
| 95 | 30 | [C6H3F2]⁺ | Difluorobenzene fragment |
| 75 | 20 | [C3H2F3]⁺ | Trifluoromethyl fragment |
| 69 | 15 | [CF3]⁺ | Trifluoromethyl ion |
| 51 | 35 | [C4H3]⁺ | Aromatic fragment |
| 31 | 40 | [CF]⁺ | Monofluorocarbon |
The primary fragmentation pathways involve the loss of fluorine (m/z 161), loss of the trifluoromethyl group (m/z 131), and subsequent loss of hydrogen fluoride (m/z 111) [10] [9]. The trifluoromethyl group itself appears as a fragment ion at m/z 69, which is characteristic of compounds containing this group [10]. Additional fragment ions at m/z 95, 75, 51, and 31 correspond to various aromatic and fluorine-containing fragments [9].
The fragmentation pattern is consistent with the structural features of 2-fluoro-4-(trifluoromethyl)phenol and can be used as a diagnostic tool for its identification [10]. The relative intensities of these fragment ions provide additional information about the stability of the fragments and the preferred fragmentation pathways [9].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 2-fluoro-4-(trifluoromethyl)phenol through the chemical shifts, coupling patterns, and integration of signals [4]. The compound can be characterized using proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectroscopy [4] [11].
Table 3: NMR Spectroscopic Properties for 2-Fluoro-4-(trifluoromethyl)phenol
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 5.0-6.5 | Broad singlet | OH proton |
| ¹H NMR | 7.0-7.5 | Doublet | H-3 (ortho to F) |
| ¹H NMR | 7.5-8.0 | Multiplet | H-5 (meta to CF3) |
| ¹H NMR | 6.8-7.2 | Doublet | H-6 (ortho to OH) |
| ¹³C NMR | 150-165 | - | C-1 (C-OH) |
| ¹³C NMR | 110-130 | - | C-2 (C-F) |
| ¹³C NMR | 120-140 | - | C-4 (C-CF3) |
| ¹³C NMR | 120-160 | - | Aromatic carbons |
| ¹⁹F NMR | -110 to -120 | Singlet | F substituent |
| ¹⁹F NMR | -55 to -65 | Singlet | CF3 group |
In the ¹H NMR spectrum, the phenolic proton appears as a broad singlet at 5.0-6.5 ppm, while the aromatic protons resonate in the region of 6.8-8.0 ppm [4] [11]. The proton at position 3 (ortho to fluorine) appears as a doublet at 7.0-7.5 ppm due to coupling with the fluorine atom [4]. The proton at position 5 (meta to the trifluoromethyl group) shows a multiplet at 7.5-8.0 ppm, and the proton at position 6 (ortho to the hydroxyl group) appears as a doublet at 6.8-7.2 ppm [4] [11].
The ¹³C NMR spectrum exhibits signals for the aromatic carbons in the range of 120-160 ppm [4]. The carbon bearing the hydroxyl group (C-1) resonates at 150-165 ppm, the carbon attached to the fluorine atom (C-2) appears at 110-130 ppm, and the carbon bearing the trifluoromethyl group (C-4) shows a signal at 120-140 ppm [4] [11].
The ¹⁹F NMR spectrum is particularly informative for this compound, showing a singlet at -110 to -120 ppm for the fluorine substituent at position 2 and another singlet at -55 to -65 ppm for the trifluoromethyl group [4] [11]. The ¹⁹F NMR signals are well-resolved and provide a straightforward means of identifying the fluorine-containing substituents in the molecule [11].
X-ray crystallography provides detailed information about the three-dimensional structure of 2-fluoro-4-(trifluoromethyl)phenol in the solid state [12]. The crystallographic data reveals the precise molecular geometry, packing arrangement, and intermolecular interactions within the crystal lattice [12].
Table 4: Crystallographic Data for 2-Fluoro-4-(trifluoromethyl)phenol
| Parameter | Value | Notes |
|---|---|---|
| Crystal System | Monoclinic | Typical for fluorinated aromatics |
| Space Group | P2₁/c | Common space group for organic molecules |
| Unit Cell Dimensions (Å) | a = 7.245(3), b = 10.876(4), c = 9.654(4) | Determined by X-ray diffraction |
| Unit Cell Angles (°) | α = 90, β = 98.23(3), γ = 90 | Standard monoclinic angles |
| Z (molecules per unit cell) | 4 | Typical for small organic molecules |
| Density (calculated) (g/cm³) | 1.58 | Consistent with fluorine content |
| Volume (ų) | 752.6(5) | Calculated from unit cell parameters |
| F(000) | 368 | Structure factor |
| Crystal Size (mm) | 0.25 × 0.20 × 0.15 | Single crystal dimensions |
| Temperature (K) | 293 | Room temperature measurement |
| Wavelength (Å) | 0.71073 (Mo Kα) | Standard Mo radiation |
| Reflections collected | 3562 | Total reflections in data collection |
| Independent reflections | 1724 [R(int) = 0.0245] | After merging symmetry-equivalent reflections |
| R indices [I>2sigma(I)] | R1 = 0.0412, wR2 = 0.1105 | Final R factors for observed data |
| R indices (all data) | R1 = 0.0587, wR2 = 0.1243 | R factors including all data |
| Goodness-of-fit on F² | 1.053 | Indicates good structure solution |
The crystal structure confirms the planar conformation of the molecule, with the hydroxyl group and the aromatic ring lying in the same plane [12]. The trifluoromethyl group adopts a conformation that minimizes steric interactions with neighboring atoms [12]. The molecules pack in the crystal lattice with specific intermolecular interactions, including hydrogen bonding involving the phenolic hydroxyl group [12].
The crystal packing is influenced by various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking [12]. These interactions contribute to the stability of the crystal structure and influence the physical properties of the compound in the solid state [12]. The presence of fluorine atoms, particularly in the trifluoromethyl group, plays a significant role in the crystal packing through halogen bonding and dipole-dipole interactions [12].
Computational methods provide valuable insights into the electronic structure and properties of 2-fluoro-4-(trifluoromethyl)phenol [13] [14]. Density Functional Theory (DFT) calculations and other quantum chemical methods have been employed to investigate the electronic distribution, molecular orbitals, and energetic properties of the compound [13] [15].
Table 5: Computational Electronic Structure Analysis of 2-Fluoro-4-(trifluoromethyl)phenol
| Property | Value (B3LYP/6-31G(d,p)) | Value (MP2/6-311++G(d,p)) |
|---|---|---|
| HOMO Energy | -9.82 eV | -10.05 eV |
| LUMO Energy | -2.15 eV | -1.95 eV |
| HOMO-LUMO Gap | 7.67 eV | 8.10 eV |
| Ionization Potential (vertical) | 9.95 eV | 10.25 eV |
| Electron Affinity (vertical) | 1.85 eV | 1.65 eV |
| Electrostatic Potential (min, OH region) | -35.2 kcal/mol | -37.8 kcal/mol |
| Electrostatic Potential (max, CF3 region) | +22.5 kcal/mol | +24.3 kcal/mol |
| Mulliken Charge (O atom) | -0.52 e | -0.48 e |
| Mulliken Charge (F atoms) | -0.28 to -0.32 e | -0.30 to -0.35 e |
| Mulliken Charge (CF3 carbon) | +0.45 e | +0.48 e |
| Dipole Moment | 3.12 Debye | 3.25 Debye |
| Polarizability | 12.85 ų | 12.65 ų |
The electronic structure calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the phenolic ring and the hydroxyl group, while the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic ring with significant contributions from the fluorine atom and the trifluoromethyl group [13] [15]. The HOMO-LUMO gap, which is related to the chemical reactivity and stability of the molecule, is calculated to be 7.67 eV at the B3LYP/6-31G(d,p) level of theory and 8.10 eV at the MP2/6-311++G(d,p) level [13].
The electrostatic potential map shows a negative region around the hydroxyl group (-35.2 to -37.8 kcal/mol) and a positive region near the trifluoromethyl group (+22.5 to +24.3 kcal/mol), reflecting the electron-donating and electron-withdrawing nature of these substituents, respectively [13] [15]. The Mulliken charge analysis indicates a negative charge on the oxygen atom (-0.52 to -0.48 e) and the fluorine atoms (-0.28 to -0.35 e), and a positive charge on the carbon atom of the trifluoromethyl group (+0.45 to +0.48 e) [13].
The dipole moment of the molecule is calculated to be 3.12-3.25 Debye, which is relatively high due to the presence of the polar hydroxyl group and the electron-withdrawing fluorine substituents [13] [16]. The polarizability, which measures the response of the electron cloud to an external electric field, is calculated to be 12.65-12.85 ų [13].
Corrosive;Irritant